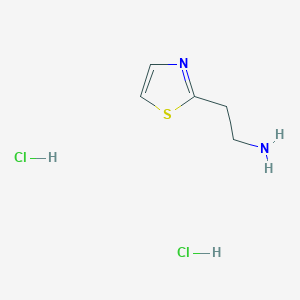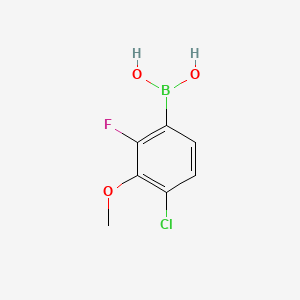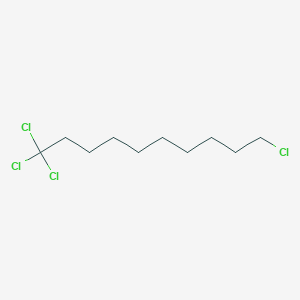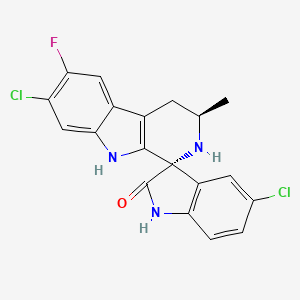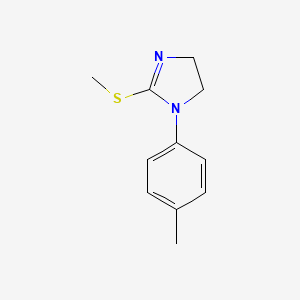![molecular formula C15H25NO4 B1451018 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid CAS No. 1198466-23-7](/img/structure/B1451018.png)
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid
説明
This compound is a derivative of bicyclo[3.3.1]nonane with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid group . Boc is a common protecting group used in organic synthesis, particularly for amines. The bicyclo[3.3.1]nonane core is a type of carbocyclic compound that is characterized by its two fused cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclo[3.3.1]nonane core, the Boc protected amine, and the acetic acid group . The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The Boc group could be removed under acidic conditions to reveal the amine. The acetic acid group could participate in reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could impart acidity to the compound .科学的研究の応用
-
- Application: Siderophores are renowned for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences .
- Method: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They regulate bioavailable iron levels .
- Results: Siderophores have shown wide prospects in scientific research and practical applications, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Thermo-sensitive Terpolymer Hydrogels
- Application: These hydrogels are used for the development of controlled release and targeted delivery devices .
- Method: The hydrogels are based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) and are photopolymerised .
- Results: The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . They had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .
-
Biochar-based Materials for Energy Storage and Conversion
- Application: Biochar-based materials show great application potential in energy storage and conversion .
- Method: Biochar, a bio-carbon with abundant surface functional groups and easily tuned porosity produced from biomass, may be a promising candidate as a sustainable carbon material .
- Results: Recent studies have demonstrated that biochar-based materials show great application potential in various energy storage and conversion fields, including hydrogen storage and production, oxygen electrocatalysts, emerging fuel cell technology, supercapacitors, and lithium/sodium ion batteries .
-
Photothermal Applications of Two-Dimensional Nanomaterials
- Application: Two-dimensional (2D) nanomaterials have become increasingly attractive in recent years due to their higher photothermal conversion efficiency .
- Method: These 2D nanomaterials are used in various applications due to their excellent in-plane electron mobility .
- Results: The applications of 2D nanomaterials include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
-
Carbon Nanotubes in Drug Delivery
- Application: Carbon nanotubes (CNTs) have been widely studied for their potential applications in delivering drugs, genes, and proteins .
- Method: CNTs can be functionalized with various molecules to improve their biocompatibility and drug loading capacity .
- Results: Studies have shown that CNTs can effectively deliver drugs to target cells, and they have been used in preclinical studies for cancer therapy .
-
- Application: Quantum dots (QDs) are semiconductor nanoparticles that have unique optical properties, making them useful for bioimaging applications .
- Method: QDs can be synthesized in a variety of sizes, which allows for tunable emission wavelengths . They can be conjugated with targeting ligands to achieve specific binding to biological targets .
- Results: QDs have been used in various bioimaging applications, including cell labeling, in vivo imaging, and fluorescence microscopy .
将来の方向性
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonan-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-5-4-6-11(9-16)12(10)7-13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFFNDFGPQZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)
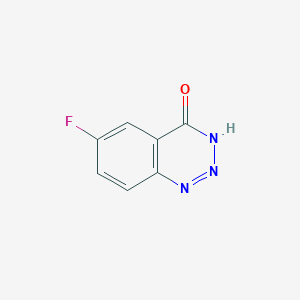
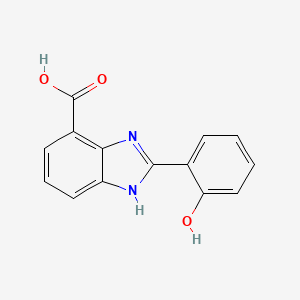
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1450939.png)
![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)
![2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B1450942.png)
![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)
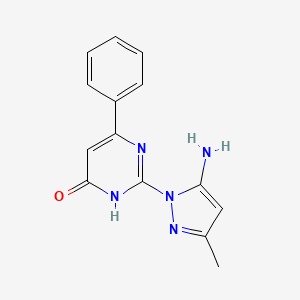
![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)
